molecular formula C20H15FN2O3S B2527306 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 921526-23-0

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2527306
CAS No.: 921526-23-0
M. Wt: 382.41
InChI Key: QLBRIPFATNZKPW-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that closely related structural analogs act as potent negative allosteric modulators (NAMs) of ZAC, exhibiting non-competitive antagonism and state-dependent inhibition of Zn2+-evoked currents with IC50 values in the low micromolar range (1–3 μM) . These compounds are valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which is proposed to be a sensor for endogenous zinc and protons in various tissues. The molecular structure incorporates both benzofuran and thiazole heterocycles, which are important scaffolds known to confer diverse biological activities and are frequently explored in drug discovery . This compound is supplied with a high purity level of 95% or greater and is intended for research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRIPFATNZKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves several steps, including the formation of the benzofuran core, the thiazole ring, and the final coupling with the fluorobenzamide moiety. One common synthetic route includes the following steps :

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry.

    Coupling with Fluorobenzamide: The final step involves coupling the benzofuran-thiazole intermediate with 4-fluorobenzoyl chloride under appropriate reaction conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The thiazole ring and fluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Structural Features :

  • Benzofuran Core : The 7-ethoxy group on the benzofuran ring enhances lipophilicity and may influence metabolic stability .
  • Thiazole Ring : The 1,3-thiazol-2-yl group provides a rigid heterocyclic framework, facilitating interactions with biological targets via hydrogen bonding or π-π stacking .
  • 4-Fluorobenzamide Substituent : The electron-withdrawing fluorine atom at the para position of the benzamide group improves binding affinity to hydrophobic pockets in target proteins .

Comparison with Similar Compounds

The compound’s structural analogs and their pharmacological profiles are summarized in Table 1.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (Target) C₂₀H₁₅FN₂O₃S (est.) 7-ethoxybenzofuran, 4-fluorobenzamide Hypothesized kinase/modulator activity
4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide C₂₇H₂₉N₃O₅S₂ Sulfamoyl group, cyclohexyl-methyl Enhanced solubility due to sulfonamide
N-Butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₆H₂₃FN₂O₂S N-butyl, 2-phenoxy Improved metabolic stability
4-Ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide C₂₀H₁₉FN₂O₂S Ethoxybenzamide, thiazol-4-yl ethyl chain COX-2 inhibition (IC₅₀: ~10 µM)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₈N₂O₂S 4-methylphenyl, 2-phenoxy Plant growth modulation (129% activity)

Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-fluorobenzamide group in the target compound contrasts with sulfamoyl (e.g., cyclohexyl-sulfamoyl in ) or phenoxy groups (e.g., ). Fluorine’s electronegativity enhances binding to aromatic residues in enzyme active sites, as seen in COX-2 inhibitors like celecoxib . The 7-ethoxybenzofuran moiety distinguishes the target from analogs with simpler aryl groups (e.g., 4-methylphenyl in ). Ethoxy substitution may reduce oxidative metabolism, extending half-life .

Physicochemical Properties :

  • The target compound’s molecular weight (~378 g/mol) is lower than sulfonamide derivatives (e.g., 539.67 g/mol in ), suggesting better membrane permeability.
  • Compared to N-butyl analogs (e.g., ), the absence of an alkyl chain in the target compound may reduce off-target interactions with lipophilic receptors.

Biological Activity: Enzyme Inhibition: Thiazole derivatives with fluorobenzamide groups (e.g., ) exhibit COX-2 inhibition, while sulfamoyl analogs (e.g., ) target sulfotransferases. The target compound’s benzofuran-thiazole scaffold may confer dual activity against kinases and inflammatory enzymes. Anti-inflammatory Potential: Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) shows non-selective COX inhibition (IC₅₀ ~9 µM) , suggesting the target’s fluorobenzamide group could improve selectivity.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a benzofuran scaffold, a thiazole ring, and a benzamide moiety. Its molecular formula is C22H20N2O3SC_{22}H_{20}N_2O_3S with a molecular weight of approximately 396.5 g/mol. The presence of the ethoxy group enhances its solubility, which is crucial for biological activity.

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. It has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. By inhibiting this pathway, the compound effectively reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits p38 MAPK, reducing TNF-α release; potential treatment for arthritis.
Antimicrobial Exhibits activity against various pathogens; mechanism involves disruption of microbial growth.
Anticancer Induces apoptosis in cancer cell lines; shown to affect breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells .

Anti-inflammatory Effects

A study demonstrated that this compound significantly suppressed TNF-α production in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Anticancer Activity

In vitro assays have shown that this compound induces apoptosis in various cancer cell lines. For example:

  • Breast Cancer (MCF-7) : The compound exhibited cytotoxic effects and induced apoptosis through caspase-dependent pathways.
  • Lung Cancer (A549) : Similar apoptotic effects were observed.
  • Prostate Cancer (PC-3) : The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to cell death .

Synthesis and Industrial Application

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Preparation of benzofuran and thiazole intermediates.
  • Coupling reactions under controlled conditions using reagents like thionyl chloride and ethylating agents.

In industrial settings, optimizing these synthesis routes can enhance yield and purity through techniques such as continuous flow reactors and advanced purification methods.

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